molecular formula C7H2BrFN2O2 B14028395 2-Bromo-3-fluoro-5-nitrobenzonitrile

2-Bromo-3-fluoro-5-nitrobenzonitrile

Cat. No.: B14028395
M. Wt: 245.01 g/mol
InChI Key: RVYKJGBUOWCCHY-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-5-nitrobenzonitrile is a halogenated aromatic compound featuring a benzonitrile core substituted with bromo (Br), fluoro (F), and nitro (NO₂) groups. These substituents confer unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing nature of the nitro and nitrile groups deactivates the aromatic ring, directing reactivity toward nucleophilic substitution or catalytic coupling reactions.

Properties

Molecular Formula

C7H2BrFN2O2

Molecular Weight

245.01 g/mol

IUPAC Name

2-bromo-3-fluoro-5-nitrobenzonitrile

InChI

InChI=1S/C7H2BrFN2O2/c8-7-4(3-10)1-5(11(12)13)2-6(7)9/h1-2H

InChI Key

RVYKJGBUOWCCHY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C#N)Br)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3-fluoro-5-nitrobenzonitrile can be synthesized through a multi-step process involving nitration, bromination, and fluorination reactions. One common method involves starting with 3-fluorobenzonitrile, which undergoes nitration to introduce the nitro group, followed by bromination to add the bromine substituent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and the use of catalysts are optimized to achieve high yields and purity. The process may also involve purification steps like recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-5-nitrobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Coupling Reactions: Palladium catalysts with boronic acids or alkenes.

Major Products

    Nucleophilic Substitution: Substituted benzonitriles.

    Reduction: 2-Bromo-3-fluoro-5-aminobenzonitrile.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

2-Bromo-3-fluoro-5-nitrobenzonitrile is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the development of bioactive compounds and pharmaceuticals.

    Medicine: As a precursor in the synthesis of potential drug candidates.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-5-nitrobenzonitrile involves its reactivity towards nucleophiles and electrophiles due to the presence of electron-withdrawing groups (bromine, fluorine, and nitro). These substituents influence the electron density on the benzene ring, making it more susceptible to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

2-Bromo-4-fluoro-5-nitrobenzonitrile (CAS 1379371-66-0)
  • Structural Difference : The fluoro group is at the 4-position instead of the 3-position.
  • The meta-nitro group (relative to nitrile) in the target compound may enhance resonance stabilization compared to the para-nitro configuration in this isomer .
5-Bromo-3-fluoro-2-methoxybenzonitrile (CAS 1247885-38-6)
  • Structural Difference : Methoxy (OCH₃) replaces the nitro group.
  • Impact : Methoxy is electron-donating, opposing the electron-withdrawing nitro group. This reduces ring deactivation, increasing susceptibility to electrophilic substitution. The nitro group in the target compound enhances stability but reduces solubility in polar solvents compared to methoxy .
3-Bromo-5-fluoro-2-nitrobenzoic Acid (CAS 99277-71-1)
  • Structural Difference : Carboxylic acid (COOH) replaces nitrile (CN).
  • Impact : The carboxylic acid group increases hydrophilicity and acidity (pKa ~2-3), whereas the nitrile group in the target compound is less polar and more electron-withdrawing. This substitution shifts applications from drug intermediates (e.g., nitrile-based inhibitors) to acidic catalysts or chelating agents .

Substituent Effects on Physicochemical Properties

Compound CAS Molecular Formula Molecular Weight Key Substituents Solubility
2-Bromo-3-fluoro-5-nitrobenzonitrile N/A C₇H₂BrFN₂O₂ 259.01 g/mol Br (2), F (3), NO₂ (5), CN Low in water; soluble in DMF
2-Bromo-4-fluoro-5-nitrobenzonitrile 1379371-66-0 C₇H₂BrFN₂O₂ 259.01 g/mol Br (2), F (4), NO₂ (5), CN Similar to target; moderate in acetone
5-Bromo-3-fluoro-2-methoxybenzonitrile 1247885-38-6 C₈H₅BrFNO 230.03 g/mol Br (5), F (3), OCH₃ (2), CN Higher in ethanol due to OCH₃
3-Bromo-5-fluoro-2-nitrobenzoic acid 99277-71-1 C₇H₃BrFNO₄ 263.01 g/mol Br (3), F (5), NO₂ (2), COOH High in aqueous bases
Key Observations:
  • Electron-Withdrawing Effects : Nitro and nitrile groups in the target compound create a strongly deactivated aromatic system, favoring reactions like Suzuki-Miyaura coupling over electrophilic substitution.
  • Solubility Trends: Polar substituents (e.g., COOH) enhance water solubility, while nonpolar groups (e.g., CN, Br) favor organic solvents.
  • Steric Considerations : Ortho-substituted bromo and fluoro groups in the target compound may impose steric hindrance, slowing reactions compared to para-substituted analogs .

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